molecular formula C21H19NO4 B14098324 2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14098324
M. Wt: 349.4 g/mol
InChI Key: PVZQGXSXUQTAAN-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrrole fused ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One common method includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aromatic aldehyde, and an aliphatic amine . This reaction is carried out under mild conditions and often results in good yields. The process is compatible with a wide range of substituents, allowing for the synthesis of various derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient isolation and purification techniques such as crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the chromeno-pyrrole ring system .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the particular biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-Hydroxypropyl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific substituents and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

2-(3-hydroxypropyl)-7-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H19NO4/c1-13-8-9-16-15(12-13)19(24)17-18(14-6-3-2-4-7-14)22(10-5-11-23)21(25)20(17)26-16/h2-4,6-9,12,18,23H,5,10-11H2,1H3

InChI Key

PVZQGXSXUQTAAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCO)C4=CC=CC=C4

Origin of Product

United States

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